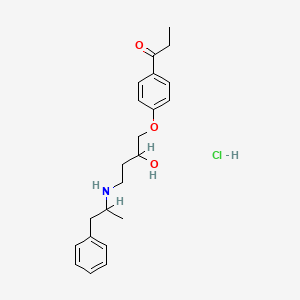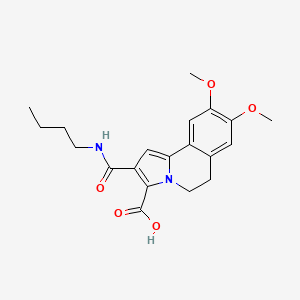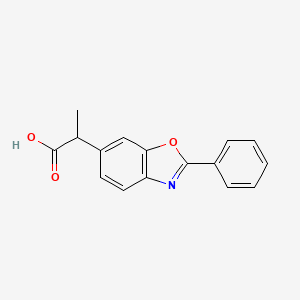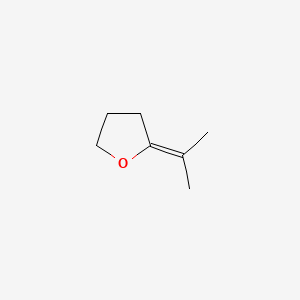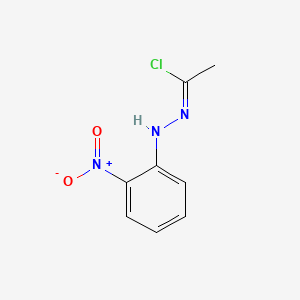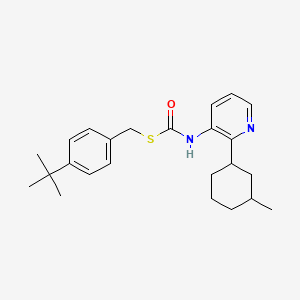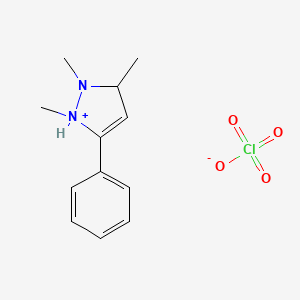
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound belonging to the pyrazolium family It is characterized by its unique structure, which includes a pyrazolium core substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 1,2,3-Trimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate include:
- 1,3-Bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications.
Properties
CAS No. |
41768-09-6 |
|---|---|
Molecular Formula |
C12H17ClN2O4 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
1,2,3-trimethyl-5-phenyl-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C12H16N2.ClHO4/c1-10-9-12(14(3)13(10)2)11-7-5-4-6-8-11;2-1(3,4)5/h4-10H,1-3H3;(H,2,3,4,5) |
InChI Key |
KEVYWRMEHQVVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C([NH+](N1C)C)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


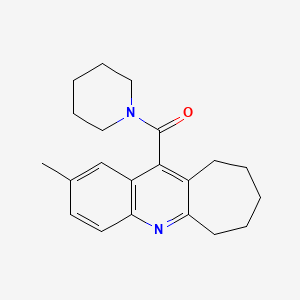
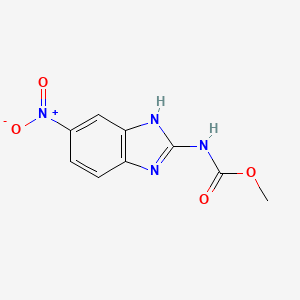
![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
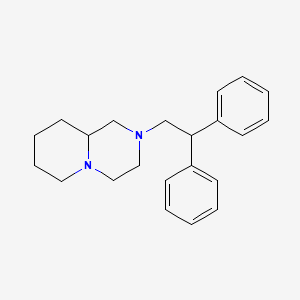
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
